4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid
Description
4-[(2S)-4-[(tert-Butoxy)carbonyl]morpholin-2-yl]benzoic acid (CAS: Not specified, Catalog No. JW-4295) is a chiral synthetic building block characterized by a morpholine ring fused with a benzoic acid moiety. The compound features a stereogenic center at the 2-position of the morpholine ring (S-configuration) and a tert-butoxy carbonyl (Boc) protecting group at the 4-position of the morpholine. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the benzoic acid moiety provides a reactive site for further derivatization, such as amide or ester formation .
This compound is marketed by Combi-Blocks Inc. as part of their chiral compound catalog, emphasizing its utility in pharmaceutical research and peptide synthesis. Its molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 319.35 g/mol .
Properties
CAS No. |
1131220-40-0 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1 |
InChI Key |
BWLHTRAQVOVRCJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis from Halogenated Benzoic Acid Derivatives
A patented method for analogous morpholinylbenzoic acids involves nucleophilic aromatic substitution (SNAr) of halogenated benzene precursors with morpholine, followed by hydrolysis. Adapting this for the target compound:
Step 1: SNAr Reaction
Ethyl 4-fluorobenzoate reacts with a Boc-protected morpholine precursor under heated conditions (120°C, 5–24 hrs). Morpholine acts as both solvent and nucleophile, eliminating the need for catalysts.
Step 2: Hydrolysis
The intermediate ester is hydrolyzed to the carboxylic acid using NaOH (20%) or HCl (5%). This one-pot approach yields 80–99% conversion.
Example Protocol
-
Combine ethyl 4-fluorobenzoate (3.5 g, 21 mmol) and Boc-morpholine (6.2 g, 70 mmol) at 120°C for 12 hrs.
-
Add NaOH (20%, 10 mL) and reflux for 3.5 hrs.
-
Acidify with HCl, isolate precipitate, and dry to obtain 3.9 g (90%) of product.
Stereoselective Synthesis of the Morpholine Ring
Chiral Auxiliary-Mediated Cyclization
The (2S) configuration is introduced via asymmetric cyclization of chiral precursors. A reported strategy employs:
-
Chiral Epoxide Opening : React (S)-glycidol with Boc-protected ethanolamine to form a diol intermediate.
-
Cyclization : Treat the diol with to form the morpholine ring.
Reaction Conditions
-
Epoxide opening: 0°C, 12 hrs, tetrahydrofuran (THF).
-
Cyclization: 60°C, 6 hrs, dichloromethane (DCM).
Enzymatic Resolution
Racemic morpholine intermediates are resolved using lipases or esterases. For example:
-
Hydrolysis of a morpholine-2-carboxylate ester with Candida antarctica lipase B achieves >98% enantiomeric excess (ee).
Boc Protection and Deprotection Dynamics
Introduction of the Boc Group
The Boc group is introduced using di-tert-butyl dicarbonate () under basic conditions:
-
Dissolve morpholine-2-yl benzoic acid (1 equiv) in THF.
-
Add (1.2 equiv) and DMAP (0.1 equiv).
Acidic Deprotection (if required)
Deprotection uses 4 M HCl in dioxane (2 hrs, room temperature).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| One-Pot SNAr | 90 | – | Scalable, minimal purification |
| Chiral Cyclization | 85 | 98 | High stereocontrol |
| Enzymatic Resolution | 78 | 99 | Eco-friendly, mild conditions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The benzoic acid moiety undergoes standard reactions for carboxylic acids, with applications in peptide coupling and ester synthesis:
Key Example :
In a synthesis protocol, T3P (propylphosphonic anhydride) and pyridine in EtOAc at 0°C facilitated coupling with a pent-4-ynamido benzamide derivative, demonstrating efficient amide bond formation .
Boc Deprotection
The Boc group on the morpholine ring is cleaved under acidic conditions, exposing a secondary amine for further functionalization:
| Reagent | Conditions | Outcome | References |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 0–25°C, 1–4 hours | Free morpholine amine | |
| HCl in dioxane | Room temperature | Deprotected amine hydrochloride |
Mechanism :
Protonation of the Boc group’s carbonyl oxygen followed by tert-butyl cation elimination yields the free amine.
Ring-Opening and Functionalization
| Reaction | Reagents | Product | References |
|---|---|---|---|
| Hydrogenolysis | H<sub>2</sub>, Pd/C | Saturated morpholine derivative | |
| Alkylation | Alkyl halide, base | N-alkylated morpholine |
Note : The stereochemistry at the C2 position (S-configuration) is preserved in these reactions due to the rigid morpholine ring .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the synthesis of biologically active molecules. Its morpholine structure is known for enhancing the pharmacological properties of drugs due to its ability to interact favorably with biological targets.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of morpholine compounds, including (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, exhibit anticancer activity. For instance, modifications of this compound have led to the development of novel inhibitors targeting cancer cell proliferation pathways, showcasing its potential in cancer therapeutics.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophilic drugs effectively.
Data Table: Drug Delivery Applications
Bioconjugation Chemistry
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid serves as a linker in bioconjugation processes due to its functional groups that can react with amines and carboxylic acids.
Case Study: Targeted Therapy Development
In targeted therapy research, this compound has been employed to conjugate therapeutic agents to antibodies, improving the specificity and efficacy of treatments against specific cancer types.
Mechanism of Action
The mechanism of action of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid with structurally related compounds from the evidence:
Biological Activity
4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid, commonly referred to as N-Boc-morpholine benzoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 253.28 g/mol. Its structure includes a morpholine ring that is substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety, which is critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the morpholine ring enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy .
Enzyme Inhibition
One notable area of investigation is the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Compounds structurally related to this compound have been studied for their ability to inhibit DPP-IV, demonstrating promising results in lowering blood glucose levels in diabetic models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Boc Group | Enhances stability and bioavailability |
| Morpholine Substitution | Improves interaction with biological targets |
| Benzoic Acid Moiety | Contributes to binding affinity |
Studies have shown that modifications to the Boc group or the length of the alkyl chain can significantly alter the inhibitory potency against DPP-IV and other targets .
Case Study 1: DPP-IV Inhibition
In a study evaluating various morpholine derivatives, this compound was found to exhibit competitive inhibition against DPP-IV with an IC value comparable to established DPP-IV inhibitors like sitagliptin. The study utilized molecular docking techniques to elucidate the binding interactions within the active site of DPP-IV, confirming that the morpholine ring plays a crucial role in enhancing binding affinity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar morpholine derivatives against clinical isolates of resistant bacterial strains. The results indicated that compounds with a morpholine scaffold demonstrated significant inhibitory effects, suggesting that modifications leading to increased lipophilicity could enhance their efficacy against resistant pathogens .
Q & A
Q. What are the common synthetic strategies for preparing 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid?
- Methodological Answer : Synthesis typically involves coupling a Boc-protected morpholine derivative with a benzoic acid precursor. Key steps include:
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to the morpholine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Stereochemical Control : The (2S) configuration is achieved via chiral resolution or asymmetric synthesis, often employing chiral auxiliaries or catalysts.
- Conjugation : The Boc-morpholine intermediate is coupled to the benzoic acid moiety via amide or ester linkages, followed by deprotection if necessary.
- Purification : HPLC (≥98% purity) or column chromatography is used to isolate the final product .
Q. How is the purity and identity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Reverse-phase HPLC with UV detection is standard for assessing purity (e.g., ≥98% as per typical protocols) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and morpholine ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Boc-protected morpholine derivatives under varying reaction conditions?
- Methodological Answer : Stability discrepancies often arise from differences in pH, temperature, or solvent systems. To address this:
- Controlled Studies : Perform kinetic stability assays under standardized conditions (e.g., acidic/basic buffers, T = 25–60°C).
- Monitoring Tools : Use TLC or in-situ IR spectroscopy to track Boc deprotection kinetics. For example, the Boc group is acid-labile, degrading in TFA/CH₂Cl₂, but stable in neutral aqueous solutions .
- Data Normalization : Compare results against structurally similar compounds with documented stability profiles (e.g., CAS 144069-70-5 and 96314-29-3) .
Q. What experimental approaches mitigate epimerization risks during the synthesis of chiral morpholine intermediates?
- Methodological Answer : Epimerization at the (2S) position can occur under basic or high-temperature conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize racemization.
- Mild Deprotection : Use dilute acids (e.g., 10% TFA in DCM) instead of harsh conditions.
- Chiral Chromatography : Separate stereoisomers using chiral stationary phases (e.g., Chiralpak® columns), as demonstrated for related epimeric compounds .
Q. How do researchers optimize solvent systems for recrystallizing this hygroscopic benzoic acid derivative?
- Methodological Answer : Hygroscopicity complicates crystallization. Strategies include:
- Co-Solvent Blends : Use mixed solvents (e.g., EtOAc/hexane or DCM/pentane) to improve solubility gradients.
- Lyophilization : For water-soluble intermediates, freeze-drying preserves stability.
- Desiccants : Store crystals under inert atmosphere with molecular sieves or silica gel .
Data Analysis and Troubleshooting
Q. What are the best practices for interpreting contradictory NMR data for morpholine-containing compounds?
- Methodological Answer :
- Dynamic Effects : Morpholine rings exhibit conformational flexibility, leading to split signals. Use variable-temperature NMR to coalesce peaks and confirm assignments.
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may stabilize specific conformers.
- Reference Compounds : Cross-validate with spectra of simpler morpholine derivatives (e.g., CAS 223127-47-7) .
Q. How can researchers address low yields in Suzuki-Miyaura couplings involving boronic acid analogs of this compound?
- Methodological Answer : Low yields may stem from steric hindrance or boronic acid instability. Optimize by:
- Preactivation : Generate more reactive trifluoroborate salts from boronic acids.
- Ligand Screening : Test Pd catalysts with bulky ligands (e.g., SPhos) to enhance turnover.
- Microwave Assistance : Use microwave irradiation to accelerate coupling at lower temperatures .
Safety and Handling
Q. What are critical safety considerations when handling tert-butoxycarbonyl-protected compounds in aqueous environments?
- Methodological Answer :
- Hydrolysis Risks : Boc groups hydrolyze in water, releasing CO₂ and tert-butanol. Work under anhydrous conditions or use stabilizers like DMF.
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as per SDS guidelines for related compounds (e.g., CAS 144069-70-5) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
